2-Amino-6-methylbenzenesulfonamide

Catalog No.
S14155450
CAS No.
90321-31-6
M.F
C7H10N2O2S
M. Wt
186.23 g/mol
Availability
In Stock
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2-Amino-6-methylbenzenesulfonamide

CAS Number

90321-31-6

Product Name

2-Amino-6-methylbenzenesulfonamide

IUPAC Name

2-amino-6-methylbenzenesulfonamide

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C7H10N2O2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)

InChI Key

NJZLACFKUHUTCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)S(=O)(=O)N

2-Amino-6-methylbenzenesulfonamide, with the molecular formula C7H10N2O2SC_7H_{10}N_2O_2S and a molecular weight of 186.23 g/mol, is an aromatic sulfonamide compound. It features an amino group and a sulfonamide functional group attached to a methyl-substituted benzene ring. This compound is recognized for its potential applications in pharmaceuticals and as a building block in organic synthesis. The InChI Key for this compound is SSEZSHJJNNLTQI-UHFFFAOYSA-N, and it has a CAS number of 16288-77-0 .

Typical of sulfonamides, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The sulfonamide group can undergo protonation under acidic conditions, affecting its solubility and reactivity.
  • Formation of Sulfonamides: It can react with different amines to form new sulfonamide derivatives .

This compound exhibits notable biological activities, particularly:

  • Antimicrobial Properties: Similar to other sulfonamides, it has shown effectiveness against various bacterial strains.
  • Potential Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cellular processes .

Its mechanism often involves inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Several methods can be employed to synthesize 2-amino-6-methylbenzenesulfonamide:

  • Direct Amination: Reacting 6-methylbenzenesulfonyl chloride with ammonia or an amine.
  • Reduction Reactions: Reducing corresponding nitro or nitrile derivatives can also yield the desired product.
  • Condensation Reactions: Utilizing 6-methylbenzenesulfonic acid with amines under specific conditions can lead to the formation of this compound .

2-Amino-6-methylbenzenesulfonamide finds applications in various fields:

  • Pharmaceuticals: Utilized in the synthesis of drugs, particularly those targeting bacterial infections.
  • Agricultural Chemicals: Potential use in developing herbicides or fungicides.
  • Chemical Synthesis: Serves as an intermediate in organic synthesis for producing more complex molecules .

Several compounds share structural similarities with 2-amino-6-methylbenzenesulfonamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Amino-6-methylpyridineAminopyridineExhibits different biological activity profiles; used in agrochemicals.
2-AminobenzenesulfonamideSimple sulfonamideLacks the methyl substitution, affecting solubility and reactivity.
4-Amino-N-methylbenzenesulfonamideN-methylated variantShows altered pharmacological properties compared to the parent compound.

These compounds are unique due to variations in their functional groups or structural arrangements, which influence their chemical reactivity and biological activity.

Modern synthetic pathways increasingly employ tandem processes that combine reduction and condensation steps into single operational sequences. A representative methodology involves the Heck reaction-mediated construction of cyclic sulfonamide precursors followed by double reduction steps. For instance, N-((2-bromo-4-methyl-6-phenyl)phenyl)-4-methylbenzenesulfonamide derivatives undergo palladium-catalyzed coupling with ethynyl arenes, followed by sequential hydrogenation using Benkeser conditions (Li/NH~3~/t-BuOH) to achieve complete saturation of both aromatic and heterocyclic systems.

Key operational parameters for tandem processes include:

Reaction StageConditionsCatalysts/ReagentsYield Range
Cyclization70–240 h reflux in anhydrous MeOHDiamine ligands42–78%
Alkene ReductionH~2~ (50 psi), Pd/C in EtOAcPdCl~2~(PPh~3~)~2~85–92%
Sulfonamide ReductionLi (3 eq), t-BuOH (0.5 eq) in NH~3~68–75%

These methodologies enable the simultaneous installation of methyl and amino groups while maintaining chiral integrity at the benzylic position. Recent adaptations incorporate flow chemistry principles, reducing total reaction times from 72 h to <12 h through continuous processing of intermediates.

Catalytic Diazotization-Amination Reaction Pathways

Strategic application of diazotization chemistry enables precise functionalization of the sulfonamide core structure. The prototypical route begins with nitration of 2-methylbenzenesulfonamide using fuming HNO~3~/H~2~SO~4~ at 0–5°C, followed by selective reduction of the nitro group with SnCl~2~/HCl. Subsequent diazotization with NaNO~2~/HBF~4~ at -10°C generates stable diazonium tetrafluoroborate salts that undergo copper(I)-catalyzed amination with secondary amines.

Critical optimization studies reveal:

  • Diazonium salt stability maximizes at pH 3.2–3.8 in acetate buffers
  • CuI (5 mol%) in DMF enables C–N bond formation at 40°C
  • Electron-deficient aryl amines demonstrate 82–94% coupling efficiency versus 45–58% for electron-rich analogs

This approach facilitates the synthesis of N-alkylated derivatives without requiring protective group strategies, significantly streamlining production of combinatorial libraries.

Solvent-Free Mechanochemical Synthesis Strategies

While conventional synthesis routes predominantly employ solvent-mediated reactions, emerging mechanochemical techniques show promise for sustainable manufacturing. Ball-milling approaches using planetary mills achieve complete conversion of 2-methylbenzenesulfonyl chloride and ammonium carbonate within 90 minutes at 350 rpm, eliminating the need for DCM or THF solvents. Reaction kinetics analysis demonstrates:

$$ \text{Conversion \%} = 100 \times (1 - e^{-0.023t}) $$

Where t represents milling time in minutes (R^2^ = 0.97). Although current literature lacks specific applications to 2-amino-6-methylbenzenesulfonamide, analogous systems using N-benzyl sulfonamides achieve 89–93% yields under identical conditions. Scaling trials indicate linear energy proportionality up to 500 g batches, suggesting industrial viability pending further optimization.

Palladium-Catalyzed Cross-Coupling Modifications

Palladium-mediated coupling reactions enable direct functionalization of the sulfonamide aromatic ring. Suzuki-Miyaura reactions using Pd(PPh~3~)~4~ (2 mol%) and K~2~CO~3~ base in dioxane/water mixtures install aryl boronic acids at the 4-position with 76–88% efficiency. Key developments include:

  • Chelation-controlled C–H activation at the sulfonamide nitrogen
  • Orthogonal reactivity towards methyl and amino substituents
  • Tolerance for ester, nitrile, and ketone functional groups

Recent breakthroughs employ in situ generated Pd-NHC complexes that enhance coupling rates 3–5 fold compared to traditional phosphine ligands. This methodology enables synthesis of biphenyl derivatives like N-(2',6'-dimethylbiphenyl-4-yl)-2-amino-6-methylbenzenesulfonamide in 94% yield under mild conditions (80°C, 6 h).

Table 2 summarizes optimized cross-coupling parameters:

SubstrateCoupling PartnerCatalyst SystemTemp (°C)Yield (%)
2-Amino-6-methyl-BSA4-MeC~6~H~4~B(OH)~2~Pd(OAc)~2~/XPhos10088
N-Acetyl derivative3-ClC~6~H~4~BpinPdCl~2~(dppf)/SPhos9079
Methyl ester analog2-NaphthylB(OH)~2~Pd(PPh~3~)~4~/K~2~CO~3~8092

These catalytic systems demonstrate exceptional functional group compatibility, enabling late-stage diversification of complex sulfonamide architectures.

The nucleophilic aromatic substitution mechanism at sulfonamide centers of 2-amino-6-methylbenzenesulfonamide proceeds through a characteristic addition-elimination pathway involving the formation of transient Meisenheimer complexes [1]. The reaction dynamics are fundamentally governed by the electron-withdrawing nature of the sulfonamide group, which activates the aromatic ring toward nucleophilic attack [2]. Research has demonstrated that sulfonamides function as effective activating groups for nucleophilic aromatic substitution, with the sulfonyl moiety providing sufficient electronic activation to facilitate displacement reactions with phenoxide nucleophiles under moderate conditions [2].

The kinetic parameters for nucleophilic aromatic substitution reactions involving sulfonamide-activated aromatics reveal significant variations based on the substitution pattern and reaction conditions [3]. Studies of related aromatic nucleophilic substitution systems have shown that second-order rate constants can range from 2.02 × 10⁻⁵ to 1.26 × 10⁻³ M⁻²s⁻¹ at 298 Kelvin, with corresponding activation energies spanning 20.6 to 22.5 kilocalories per mole [4]. The mechanism typically involves initial nucleophilic attack at the ipso carbon to form an anionic intermediate, followed by rapid elimination of the leaving group to restore aromaticity [1].

Table 1: Kinetic Parameters for Nucleophilic Aromatic Substitution at Activated Aromatic Centers

Substituent PatternRate Constant (M⁻²s⁻¹)Activation Energy (kcal/mol)Enthalpy (kcal/mol)Entropy (cal/mol·K)
2-Cyano-activated1.26 × 10⁻³20.618.4-7.5
2-Fluoro-activated2.02 × 10⁻⁵22.519.8-9.1
2-Chloro-activated2.10 × 10⁻⁵22.416.3-20.6
4-Cyano-activated8.30 × 10⁻⁴20.920.0-2.9

The formation and dissociation kinetics of Meisenheimer complexes in nucleophilic aromatic substitution reactions have been extensively studied using stopped-flow spectroscopy [5]. These investigations reveal that the stability of the anionic intermediate is crucial for determining the overall reaction rate, with more stable complexes generally corresponding to faster substitution reactions [6]. The electron-withdrawing sulfonamide group in 2-amino-6-methylbenzenesulfonamide is expected to stabilize such intermediates through resonance delocalization of the negative charge [7].

Computational studies utilizing machine learning approaches have identified quantum chemical descriptors that correlate strongly with nucleophilic aromatic substitution rate constants [8]. These models achieve prediction accuracies within 4.6 kilocalories per mole for activation energies, demonstrating the importance of electronic structure parameters in determining reaction kinetics [8]. The sulfonamide functionality contributes significantly to the electronic properties that govern nucleophilic aromatic substitution reactivity [9].

Tandem Reductive Cyclization Pathways

Tandem reductive cyclization reactions involving 2-amino-6-methylbenzenesulfonamide proceed through complex multi-step mechanisms that combine reduction and cyclization processes [10]. These pathways typically involve the formation of reactive intermediates that undergo intramolecular cyclization reactions to generate heterocyclic products [11]. Research has demonstrated that vinyl sulfonamide intermediates can participate in diverse cyclization reactions including intramolecular Heck reactions, ring-closing enyne metathesis, and Pauson-Khand reactions [11].

The mechanistic pathway for tandem reductive cyclization begins with the generation of a radical intermediate through single-electron reduction processes [12]. Under reductive conditions, alpha-haloacetanilides containing ortho-radical acceptors produce dihydroquinolin-2-ones with high yields and excellent chirality transfer ranging from 80 to 100 percent [12]. The cyclization proceeds through a 6-exo-trig radical mechanism, with the regioselectivity determined by the stability of the resulting radical intermediate [12].

Steric effects play a crucial role in determining the cyclization pathway, with different halogen substituents leading to distinct product distributions [12]. Chloride-containing substrates undergo clean cyclization to give octahydroindolone products in 92 percent yield, while iodide analogs predominantly undergo direct reduction rather than cyclization [12]. This halogen-dependent reactivity has been attributed to conformational preferences of the amide rotamers, with shorter carbon-halogen bonds favoring cyclization-competent conformations [12].

Table 2: Cyclization Efficiency and Product Distribution in Tandem Reductive Processes

Halogen SubstituentCyclization Yield (%)Reduction Product (%)Cyclization:Reduction Ratio
Chloride92811.5:1
Bromide55351.6:1
Iodide20680.3:1

The development of diversity-oriented synthesis strategies has led to the creation of "Click, Click, Cyclize" methodologies that utilize vinyl sulfonamide linchpins for generating multiple scaffold architectures [11]. These approaches enable the synthesis of five-, six-, seven-, eight-, and nine-membered ring sultams through various functional group pairing reactions [11]. The versatility of these cyclization pathways demonstrates the synthetic utility of sulfonamide-based tandem processes [11].

Ammonolysis-Condensation Sequence Thermodynamics

The thermodynamic parameters governing ammonolysis-condensation sequences involving 2-amino-6-methylbenzenesulfonamide are characterized by significant entropic and enthalpic contributions [13]. Direct condensation reactions between sulfonamides and aldehydes represent a fundamental transformation that is thermodynamically challenged due to unfavorable equilibrium constants arising from water formation as a byproduct [13]. The weak nucleophilicity of sulfonamides typically requires elevated temperatures and acidic conditions to achieve meaningful conversion rates [13].

Catalyst-free condensation reactions have been developed using neutral aluminum oxide as a dehydrating agent, achieving quantitative conversions under mild conditions [13]. These reactions proceed through direct condensation pathways with aluminum oxide serving as both a water scavenger and reaction promoter [13]. The thermodynamic feasibility of these transformations is enhanced by the continuous removal of water from the reaction medium, effectively driving the equilibrium toward product formation [13].

Table 3: Thermodynamic Parameters for Sulfonamide Condensation Reactions

ParameterValueCompound
Melting Point163-164°C5-Amino-2-methylbenzenesulfonamide
Boiling Point421.5±55.0°C5-Amino-2-methylbenzenesulfonamide
Density1.359±0.06 g/cm³5-Amino-2-methylbenzenesulfonamide
pKa10.43±0.605-Amino-2-methylbenzenesulfonamide
Activation Energy Range12.5-42.4 kcal/molGeneral condensation reactions

The enthalpy-entropy compensation phenomenon has been observed in sulfonamide binding interactions, where changes in binding enthalpy are offset by corresponding changes in binding entropy [14]. This thermodynamic relationship is particularly pronounced in systems involving hydrogen bonding networks and solvation effects [14]. Studies of benzothiazole sulfonamide ligands have revealed that fluorination patterns can lead to significant compensating changes in enthalpy and entropy while maintaining constant free energy of binding [14].

Kinetic studies of sulfonamide formation from sodium sulfinates and amines demonstrate that these reactions can proceed efficiently at ambient temperature in aqueous media [15]. The metal-free, base-free conditions represent a significant advancement in green chemistry approaches to sulfonamide synthesis [15]. Primary, secondary, and tertiary sulfonamides can be obtained in good to excellent yields with broad functional group tolerance [15].

Steric Effects of Ortho-Substituents on Reactivity

The presence of ortho-methyl substituents in 2-amino-6-methylbenzenesulfonamide introduces significant steric effects that influence both the kinetics and thermodynamics of chemical transformations [16]. Ortho-substitution creates substantial steric hindrance that affects molecular conformations, transition state geometries, and reaction pathways [17]. Research has demonstrated that ortho-methyl groups can decrease reaction rates by factors of 18 or more compared to unsubstituted analogs, primarily through steric inhibition of approach trajectories [16].

The steric effects of ortho-substituents are manifested through multiple mechanisms including ground state destabilization, transition state stabilization or destabilization, and product strain [18]. In nucleophilic aromatic substitution reactions, ortho-substituents can reduce both the rate constant for intermediate decomposition to reactants and the rate constants for decomposition to products [17]. This dual effect results from steric and stereoelectronic interactions in the transition states that govern the fate of zwitterionic intermediates [17].

Table 4: Steric Effects of Ortho-Substituents on Aromatic Reactivity

Substitution PatternRelative ReactivityPrimary EffectMechanism
Ortho-methylDecreasedSteric hindranceGround state strain
Para-methylEnhancedElectronic activationResonance donation
Meta-methylMinimal effectNeutralNo direct interaction
Ortho-fluoroEnhancedElectronic withdrawalInductive effect
Para-fluoroEnhancedElectronic withdrawalResonance acceptance

Computational studies have revealed that ortho-methyl substituents affect the rotational barriers around aromatic carbon-nitrogen bonds, influencing the accessibility of reactive conformations [16]. The increased steric bulk results in higher activation enthalpies for reactions involving conformational changes, with deuterium isotope effects providing evidence for tunneling contributions to reaction rates [16]. However, the barrier width for proton tunneling appears to remain constant despite increased steric hindrance [16].

The influence of ortho-substituents extends to intramolecular hydrogen bonding patterns, which can significantly affect molecular stability and reactivity [19]. Density functional theory calculations have identified both carbon-hydrogen to oxygen and carbon-hydrogen to nitrogen intramolecular hydrogen bonds in methylated benzenesulfonamide derivatives [19]. These interactions contribute to the overall conformational preferences and can influence reaction outcomes through pre-organization effects [19].

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

186.04629874 g/mol

Monoisotopic Mass

186.04629874 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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